molecular formula C19H28N2O2 B6024331 4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B6024331
M. Wt: 316.4 g/mol
InChI Key: ORKGWPUVQNWLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling, which is important in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B cell malignancies.

Mechanism of Action

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide inhibits SYK, which is a key component of B cell receptor signaling. By blocking this pathway, this compound prevents the activation and proliferation of B cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation and survival of B cells in preclinical models of B cell malignancies. In addition, this compound has been shown to induce apoptosis (programmed cell death) in these cells. This compound has also been shown to inhibit the production of cytokines and chemokines that are important in the growth and survival of B cells.

Advantages and Limitations for Lab Experiments

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations, including its low solubility and poor oral bioavailability, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the development and use of 4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
1. Combination therapy: this compound may be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity.
2. Biomarker identification: Biomarkers may be identified that can predict response to this compound, allowing for more personalized treatment approaches.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of B cell malignancies. Future trials may explore its use in other types of cancer.
4. Formulation development: Improved formulations of this compound may be developed to improve its solubility and bioavailability, allowing for more widespread use in lab experiments and clinical settings.
In conclusion, this compound is a promising small molecule inhibitor of SYK that has shown potent anti-tumor activity in preclinical models of B cell malignancies. While there are limitations to its use in lab experiments, there are several potential future directions for its development and use in the treatment of cancer.

Synthesis Methods

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the furan ring, followed by the introduction of the piperidine moiety, and then deprotection of the furan ring to yield the final product.

Scientific Research Applications

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, this compound has demonstrated potent anti-tumor activity both as a single agent and in combination with other therapies.

properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-8-10-21(11-9-15)14-16-4-6-17(7-5-16)19(22)20-13-18-3-2-12-23-18/h4-7,15,18H,2-3,8-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKGWPUVQNWLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.